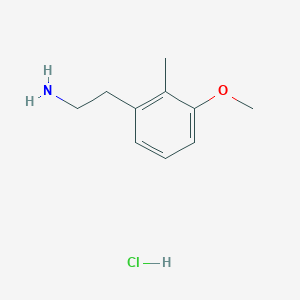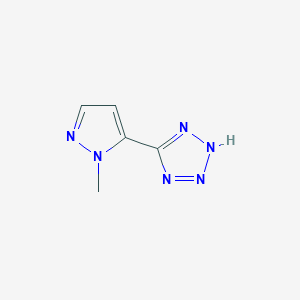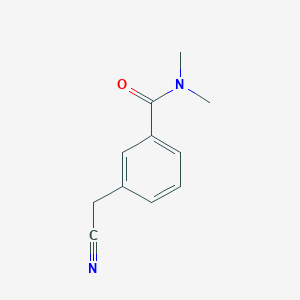
2-(3-methoxy-2-methylphenyl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxy-2-methylphenyl)ethan-1-amine hydrochloride is a chemical compound used in a variety of scientific research applications. It is a derivative of the amino acid tyrosine and is also known by its chemical name, 3-methoxy-2-methylphenethylamine hydrochloride. It has a molecular weight of 215.68 g/mol and a melting point of 183-185°C. It is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
2-(3-methoxy-2-methylphenyl)ethan-1-amine hydrochloride has a variety of scientific research applications. It is used in the synthesis of other compounds, such as phenethylamines and derivatives of phenethylamines. It is also used in the synthesis of drugs, such as stimulants and antidepressants. In addition, it is used in the synthesis of dyes and pharmaceuticals.
Mécanisme D'action
2-(3-methoxy-2-methylphenyl)ethan-1-amine hydrochloride acts as an agonist of the trace amine-associated receptor 1 (TAAR1), which is involved in the regulation of neurotransmitter release. It is thought to act as an indirect agonist of the dopamine transporter, resulting in increased concentrations of dopamine in the synapse.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, resulting in increased alertness, focus and motivation. In addition, it has been shown to increase the release of noradrenaline and serotonin, resulting in improved mood, increased energy and improved cognitive performance.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-methoxy-2-methylphenyl)ethan-1-amine hydrochloride has several advantages and limitations when used in laboratory experiments. The main advantage is that it is relatively easy to synthesize and is readily available. In addition, it is relatively stable and has a long shelf life. However, it is also relatively expensive and can be toxic if not handled properly.
Orientations Futures
The potential future directions for the use of 2-(3-methoxy-2-methylphenyl)ethan-1-amine hydrochloride in scientific research are numerous. It could be used to synthesize new compounds with potential therapeutic applications. It could also be used to investigate the effects of TAAR1 agonists on dopamine release and their potential therapeutic applications. In addition, it could be used to investigate the effects of TAAR1 agonists on other neurotransmitters and their potential therapeutic applications. Furthermore, it could be used to investigate the effects of TAAR1 agonists on other physiological processes, such as metabolism and cardiovascular function. Finally, it could be used to investigate the potential side effects of TAAR1 agonists.
Méthodes De Synthèse
2-(3-methoxy-2-methylphenyl)ethan-1-amine hydrochloride can be synthesized via a two-step process. The first step involves the reaction of 3-methoxy-2-methylphenol with ethyl chloroformate in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 2-(3-methoxy-2-methylphenyl)ethan-1-yl chloroformate. The second step involves the reaction of this intermediate with hydrochloric acid to form the desired product.
Propriétés
IUPAC Name |
2-(3-methoxy-2-methylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8-9(6-7-11)4-3-5-10(8)12-2;/h3-5H,6-7,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVCBEUBPGKTEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B6603392.png)

![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B6603431.png)



![tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate](/img/structure/B6603476.png)

![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide hydrochloride](/img/structure/B6603484.png)
![benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B6603490.png)

![1-[2-(2-chlorophenyl)ethenesulfonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B6603503.png)
